molecular formula C21H22N4O3S B10992067 N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10992067
M. Wt: 410.5 g/mol
InChI Key: KSEBCAWJVLGROV-UHFFFAOYSA-N
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Description

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cycloheptathiazole ring and a pyridazinone moiety, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Cycloheptathiazole Ring: Starting with a suitable precursor, such as a cycloheptanone derivative, the thiazole ring is introduced through a cyclization reaction with a thioamide.

    Pyridazinone Synthesis: The pyridazinone moiety is synthesized separately, often starting from a substituted phenylhydrazine and an appropriate diketone.

    Coupling Reaction: The final step involves coupling the cycloheptathiazole and pyridazinone intermediates through a condensation reaction, typically under acidic or basic conditions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity through binding to active sites or allosteric sites.

    Receptors: Interaction with cellular receptors, potentially altering signal transduction pathways.

    DNA/RNA: Binding to nucleic acids, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Contains a chlorine substituent on the phenyl ring.

Uniqueness

The unique combination of the cycloheptathiazole and pyridazinone moieties in N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C21H22N4O3S/c1-28-15-9-7-14(8-10-15)16-11-12-20(27)25(24-16)13-19(26)23-21-22-17-5-3-2-4-6-18(17)29-21/h7-12H,2-6,13H2,1H3,(H,22,23,26)

InChI Key

KSEBCAWJVLGROV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)CCCCC4

Origin of Product

United States

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